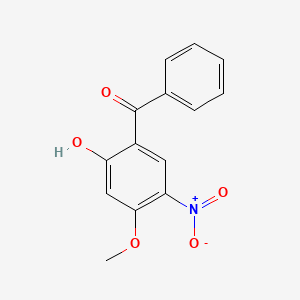
(2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone, also known as HMN-214, is a synthetic compound that has gained attention in the scientific community for its potential as an anti-cancer agent. The compound belongs to the family of benzophenone derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival. (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone has also been found to interfere with the signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone has been found to have other biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone has also been found to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, the compound is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone.
Zukünftige Richtungen
There are several potential future directions for research on (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone. One area of interest is the development of more water-soluble derivatives of the compound, which could increase its effectiveness in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone and its potential applications in the treatment of various diseases. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans.
Synthesemethoden
The synthesis of (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone involves the reaction of 2-hydroxy-4-methoxybenzophenone with nitric acid and sulfuric acid to produce the nitro derivative. The nitro derivative is then reduced using palladium on carbon and hydrogen gas to yield the final product, (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone.
Wissenschaftliche Forschungsanwendungen
(2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone has been extensively studied for its anti-cancer properties. Preclinical studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer treatment.
Eigenschaften
IUPAC Name |
(2-hydroxy-4-methoxy-5-nitrophenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-13-8-12(16)10(7-11(13)15(18)19)14(17)9-5-3-2-4-6-9/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFQLALPPHCTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5302624 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

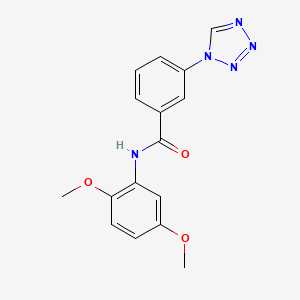
![2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5761648.png)
![ethyl 5-amino-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5761659.png)
![2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane](/img/structure/B5761660.png)
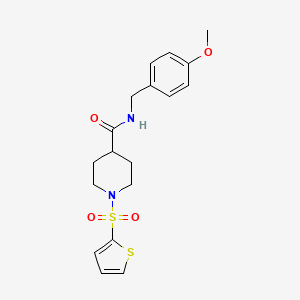
![ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5761671.png)
![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)

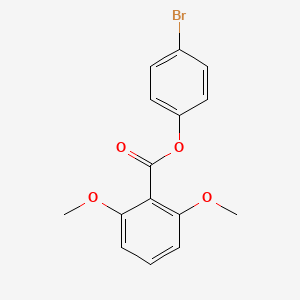
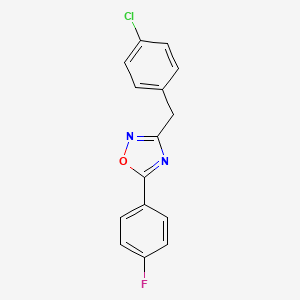
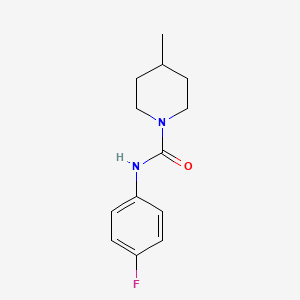
![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)